(E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Description
The compound "(E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate" is a thiazole derivative featuring a thioether-linked 4-methoxyphenyl group, an imino-butanoyl chain, and an ethyl carboxylate ester. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The stereochemistry (E-configuration) and substitution patterns (e.g., methyl groups at positions 3 and 4 of the thiazole ring) likely influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)sulfanylbutanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-5-25-18(23)17-13(2)21(3)19(27-17)20-16(22)7-6-12-26-15-10-8-14(24-4)9-11-15/h8-11H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZPSRXAFZZPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCCSC2=CC=C(C=C2)OC)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a variety of biological activities. The specific compound has been studied for its effects on several biological pathways and its potential therapeutic applications.
Antimicrobial Activity
Thiazole derivatives have been reported to possess significant antimicrobial properties. In vitro studies have shown that various thiazole compounds exhibit activity against a range of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli have been documented to be as low as 50 µg/mL, indicating potent activity .
Anticancer Properties
The anticancer potential of thiazole derivatives is another area of active research. Compounds similar to (E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate have shown promise in inhibiting tumor cell proliferation:
- Cell Line Studies : In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer), compounds derived from thiazoles demonstrated IC50 values ranging from 28 to 290 ng/mL, suggesting selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of various thiazole derivatives.
- Methodology : A series of thiazole compounds were synthesized and tested against a panel of bacterial strains.
- Results : The study found that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
-
Investigation into Anticancer Effects :
- Objective : To assess the anticancer activity of thiazole derivatives on specific cancer cell lines.
- Methodology : Cell viability assays were performed using MDA-MB-231 and SK-Hep-1 cell lines.
- Results : The results indicated that some derivatives selectively inhibited cancer cell growth with minimal effects on normal cells .
Table of Biological Activities
| Activity Type | Compound Structure | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Antibacterial | Thiazole Derivative | 50 µg/mL | Staphylococcus aureus, E. coli |
| Anticancer | Thiazole Derivative | IC50 = 28–290 ng/mL | MDA-MB-231 (breast), SK-Hep-1 (liver) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Evidence
The closest structurally related compound in the provided evidence is Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3), a thienopyridine derivative with an ethyl carboxylate ester and a Boc-protected amine group . Below is a comparative analysis:
Key Differences and Implications
Heterocyclic Core: The thiazole ring in the target compound may confer distinct electronic properties compared to the fused thienopyridine system, affecting binding to biological targets or catalytic sites.
Substituent Effects : The 4-methoxyphenylthio group in the target compound could enhance lipophilicity and membrane permeability relative to the Boc-amine group in the analogue.
Stereochemical Considerations: The (E)-configuration of the imine group in the target compound may influence its stability and reactivity, a factor absent in the thienopyridine analogue.
Methodological Relevance of SHELX in Structural Analysis
For example:
- SHELXL : Used to refine the target compound’s crystal structure, ensuring accurate bond lengths, angles, and stereochemical assignments.
- SHELXE : Could aid in resolving phase problems during X-ray diffraction studies of similar thiazole derivatives.
Limitations of Available Evidence
The provided materials lack:
- Pharmacological data (e.g., IC₅₀ values, toxicity profiles) for the target compound.
- Direct comparisons of synthetic routes, stability, or spectroscopic properties.
- References to additional analogues (e.g., other thiazole or thiophene derivatives).
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 306.318 g/mol (similar compound) | |
| logP (Octanol-Water) | Predicted 3.2 (±0.5) | Software-based |
| HPLC Purity | ≥95% (C18 column, 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
